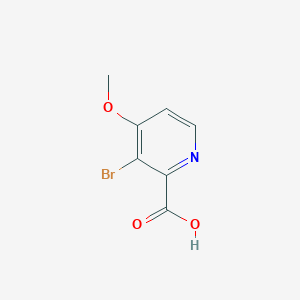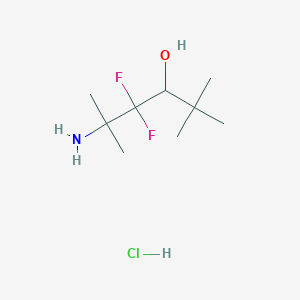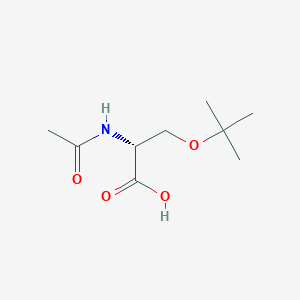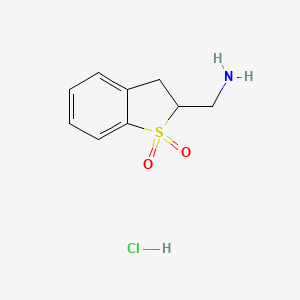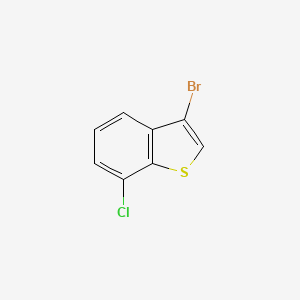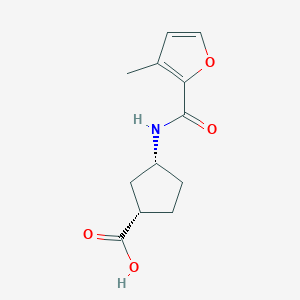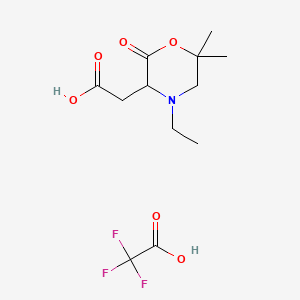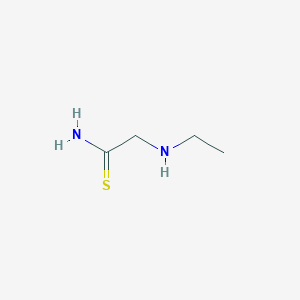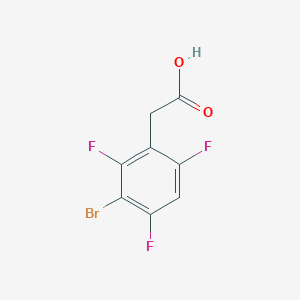![molecular formula C11H14N2O2 B13498610 7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)
7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine is a complex organic compound characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a quinoline derivative, which undergoes a series of transformations including nucleophilic substitution and cyclization to form the spiro structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated spiro compounds .
科学的研究の応用
7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism by which 7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
類似化合物との比較
Similar Compounds
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine: This compound has a similar spiro structure but differs in the position and nature of the functional groups.
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’H-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate:
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,5'-7,8-dihydro-6H-quinoline]-8'-amine |
InChI |
InChI=1S/C11H14N2O2/c12-9-3-4-11(14-6-7-15-11)8-2-1-5-13-10(8)9/h1-2,5,9H,3-4,6-7,12H2 |
InChIキー |
DBYINVPFNPTVTG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C3=C(C1N)N=CC=C3)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


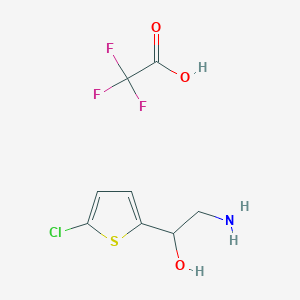
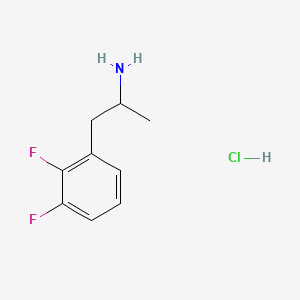
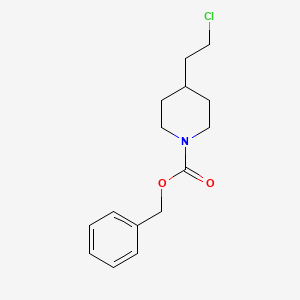
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
